molecular formula C18H23N5O2 B2848050 8-(Dimethylamino)-1,3-dimethyl-7-(3-phenylpropyl)-1,3,7-trihydropurine-2,6-dio ne CAS No. 918932-85-1

8-(Dimethylamino)-1,3-dimethyl-7-(3-phenylpropyl)-1,3,7-trihydropurine-2,6-dio ne

Cat. No.: B2848050
CAS No.: 918932-85-1
M. Wt: 341.415
InChI Key: QLWILPBFPIZONB-UHFFFAOYSA-N
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Description

8-(Dimethylamino)-1,3-dimethyl-7-(3-phenylpropyl)-1,3,7-trihydropurine-2,6-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Dimethylamino)-1,3-dimethyl-7-(3-phenylpropyl)-1,3,7-trihydropurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-dimethylamino-1-phenylpropan-1-one hydrochloride with ethyl chloroformate and diisopropylethylamine in ethylene dichloride, followed by refluxing under a nitrogen atmosphere . This process yields the desired compound with high purity and efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-(Dimethylamino)-1,3-dimethyl-7-(3-phenylpropyl)-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(Dimethylamino)-1,3-dimethyl-7-(3-phenylpropyl)-1,3,7-trihydropurine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(Dimethylamino)-1,3-dimethyl-7-(3-phenylpropyl)-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known stimulant with a similar purine structure.

    Theobromine: Found in chocolate, with similar stimulant properties.

    Theophylline: Used in medicine for respiratory diseases.

Uniqueness

8-(Dimethylamino)-1,3-dimethyl-7-(3-phenylpropyl)-1,3,7-trihydropurine-2,6-dione is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

8-(dimethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-20(2)17-19-15-14(16(24)22(4)18(25)21(15)3)23(17)12-8-11-13-9-6-5-7-10-13/h5-7,9-10H,8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWILPBFPIZONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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